Cas no 87691-88-1 (3-piperazin-1-yl-1,2-benzothiazole;hydrochloride)
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-Piperazinobenzisothiazole hydrochloride
- 1-(1,2-BENZISOTHIAZOL-3-YL)-PIPERAZINE HYDROCHLORIDE
- 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride (1:1) (Ziprasidone Related Compound A)
- 3-(1-Piperazinyl)-1,
- 3-(1-piperazinyl)-1,2-Benzisothiazole hydrochloride
- 3-(1-Piperazinyl)-1,2-benzisothiazole Hydrochloride (1:1) (Ziprasidone Related Compound A)
- 3-Piperazin-1-yl-benzo[d]isothiazole hydrochloride
- 3-Piperazinyl-1,2-benzisothiazole hydrochloride
- 3-PIPERAZINYL-1,2-BENZISOTHIAZOLE.HCL
- 1-(1,2-Benzisothiazol-3-yl)piperazine hydrochloride
- 3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride
- 3-(Piperazin-1-yl)benzo[d]isothiazole xhydrochloride
- 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride
- 3-(piperazin-1-yl)-1,2-benzothiazole hydrochloride
- OSY1987N5V
- 4-(1,2-Benzisothiazol-3-yl)pipe
- 1,2-Benzisothiazole-3-(1-piperazinyl) Hydrochloride
- 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
- 1,2-Benzisothiazole, 3-(1-piperazinyl)-, monohydrochloride (9CI)
- 4-(1,2-Benzisothiazol-3-yl)piperazine hydrochloride
- 3-Piperazin-1-yl-1,2-benzisothiazole Hydrochloride
- BCP21339
- DB-015196
- 3-(Piperazin-1-yl)benzo[d]isothiazolexhydrochloride
- DTXCID60159048
- BITP HCl
- 3-piperazin-1-yl-benzoisothiazole hydrochloride
- 3-(1-Piperazinyl)-1,2-benzisothiazole HCl
- EN300-651470
- MFCD00674131
- EC 421-310-6
- 3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride
- AC-3233
- UNII-OSY1987N5V
- 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride (1:1)
- 1,2-Benzisothiazole, 3-(1-piperazinyl)-, hydrochloride
- BCP13330
- AC-26997
- CS-0097776
- NS00078547
- MLS000718830
- SCHEMBL1737330
- DTXSID30236557
- 3-Piperazinyl-1,2-benzisothiazolehydrochloride
- SMR000291098
- SY112272
- Q27285821
- 3-(Piperazin-1-yl)-benzo(d)isothiazole hydrochloride
- DS-1121
- SY004864
- 3-piperazin-1-yl-1,2-benzothiazole,hydrochloride
- 1,2-benzisothiazole,3-(1-piperazinyl)hcl
- 3-Piperazinyl-1,2-benzisothiazole, HCl
- SB14699
- 1-(1,2-benzisothiazol-3-yl)piperazine hydrochoride
- 3-PIPERAZINOBENZISOTHIAZOLE
- CHEMBL1204336
- AKOS015849232
- J-513071
- C11H14ClN3S
- 87691-88-1
- 1,2-Benzisothiazole, 3-(1-piperazinyl)-, monohydrochloride
- DB-021567
- 144010-02-6
- 3-(1-piperazinyl)-1,2-benzoisothiazole hydrochloride
-
- MDL: MFCD00674131
- Inchi: 1S/C11H13N3S.ClH/c1-2-4-10-9(3-1)11(13-15-10)14-7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
- InChI Key: DOQLJTKEUIJSKK-UHFFFAOYSA-N
- SMILES: Cl.N1=C(N2CCNCC2)C2C(=CC=CC=2)S1
Computed Properties
- Exact Mass: 255.0596963g/mol
- Monoisotopic Mass: 255.0596963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.4
Experimental Properties
- Boiling Point: 320.2°C at 760 mmHg
- Flash Point: 147.4℃
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:UN 3077 9 / PGIII
- Safety Instruction: 24/25
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,Room Temperature(BD13180)
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 078658-1g |
3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride |
87691-88-1 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 078658-5g |
3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride |
87691-88-1 | 95% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 078658-10g |
3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride |
87691-88-1 | 95% | 10g |
£35.00 | 2022-03-01 | |
| Fluorochem | 078658-25g |
3-(Piperazin-1-yl)benzo[d]isothiazole hydrochloride |
87691-88-1 | 95% | 25g |
£67.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195496-250mg |
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride |
87691-88-1 | 95% | 250mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P195496-1g |
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride |
87691-88-1 | 95% | 1g |
¥59.90 | 2023-09-01 | |
| Alichem | A059004323-25g |
3-Piperazinobenzisothiazole hydrochloride |
87691-88-1 | 95% | 25g |
$284.00 | 2023-08-31 | |
| Alichem | A059004323-100g |
3-Piperazinobenzisothiazole hydrochloride |
87691-88-1 | 95% | 100g |
$694.82 | 2023-08-31 | |
| Chemenu | CM120098-100g |
3-Piperazinobenzisothiazole Hydrochloride |
87691-88-1 | 95% | 100g |
$247 | 2021-08-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1724419-10MG |
3-(Piperazin-1-yl)benzo[d]isothiazole monohydrochloride |
87691-88-1 | 10mg |
¥10407.37 | 2023-09-06 |
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Production Method
Production Method 1
2.1 -
Production Method 2
2.1 Reagents: Ammonium hydroxide , Chlorine Solvents: Dichloromethane
3.1 Reagents: Phosphorus oxychloride
4.1 -
Production Method 3
1.2 Solvents: Pyridine
1.3 Reagents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Isopropanol , Water
Production Method 4
1.2 Reagents: Hydroxide Solvents: Water ; pH 12.5
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, pH 2, 0 °C
Production Method 5
1.2 Reagents: Cupric chloride
2.1 Solvents: tert-Butanol
2.2 Reagents: Hydrochloric acid Solvents: Isopropanol
Production Method 6
2.1 Solvents: tert-Butanol
2.2 Reagents: Hydrochloric acid Solvents: Isopropanol
Production Method 7
2.1 Reagents: Phosphorus oxychloride
3.1 -
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Raw materials
- 1,2-Benzothiazol-3-amine
- 3-chloro-1,2-benzothiazole
- Benzoisothiazol-3-one
- 2-[(2-carboxyphenyl)disulfanyl]benzoic acid
- 2,2'-Disulfanediyldibenzoyl Chloride
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Preparation Products
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Suppliers
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride
Introduction to 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride (CAS No. 87691-88-1)
3-piperazin-1-yl-1,2-benzothiazole;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 87691-88-1, is a significant compound in the realm of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole class, which is well-documented for its broad spectrum of biological activities. The introduction of a piperazine moiety into the benzothiazole core enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The benzothiazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors, due to its aromatic structure and heterocyclic nature. The presence of the piperazine group further modulates the electronic properties of the molecule, influencing its binding affinity and selectivity. This combination has led to extensive research into derivatives of this class for potential therapeutic applications.
In recent years, 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride has garnered attention in academic and industrial research settings. Its hydrochloride salt form improves solubility and stability, making it more suitable for formulation into pharmaceutical products. Studies have demonstrated its efficacy in various preclinical models, suggesting potential applications in treating neurological disorders, infectious diseases, and inflammatory conditions.
One of the most compelling aspects of this compound is its role as a lead molecule in the development of novel therapeutics. Researchers have leveraged its structural features to design molecules that exhibit improved pharmacokinetic profiles and reduced side effects. For instance, modifications to the piperazine ring have been explored to enhance binding interactions with specific biological targets, leading to more potent and selective drug candidates.
Recent advancements in computational chemistry and molecular modeling have further accelerated the discovery process for 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride derivatives. These techniques allow scientists to predict the behavior of molecules in vivo with high accuracy, reducing the time and cost associated with traditional trial-and-error approaches. As a result, several promising candidates derived from this scaffold are now entering clinical trials.
The therapeutic potential of 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride extends beyond traditional pharmaceutical applications. Its unique chemical properties make it a versatile tool for researchers studying drug-receptor interactions at a molecular level. By understanding how this compound interacts with biological targets, scientists can gain insights into disease mechanisms and develop more effective treatment strategies.
In conclusion, 3-piperazin-1-yl-1,2-benzothiazole;hydrochloride (CAS No. 87691-88-1) represents a significant advancement in medicinal chemistry. Its combination of structural features and biological activity makes it a valuable compound for drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the treatment of various human diseases.
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